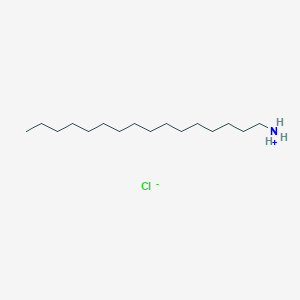

Hexadecylammonium chloride

Description

Fundamental Research Paradigms and the Role of Hexadecylammonium Chloride

This compound (HAC) serves as a model compound in several fundamental research paradigms, primarily due to its self-assembling properties. In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), individual surfactant molecules aggregate to form micelles. This process is fundamental to understanding hydrophobic and electrostatic interactions. The CMC of HAC is approximately 2.4 × 10⁻⁴ mol/L, a value that is lower than its shorter-chain counterparts like dodecylammonium chloride, indicating a greater tendency to form micelles.

The study of its aggregation behavior provides insights into the thermodynamics and kinetics of self-assembly, which is a cornerstone of supramolecular chemistry. Researchers utilize HAC to investigate how changes in temperature, pressure, and the presence of additives affect the size, shape, and structure of micelles. These studies are crucial for developing new materials and formulations. For example, the transition from spherical to wormlike micelles can be controlled, which has implications for the rheological properties of a solution. nih.gov

Furthermore, HAC is instrumental in the paradigm of template-directed synthesis. It is used as a structure-directing agent in the synthesis of mesoporous materials, such as molecular sieves. The organized micellar structures act as templates around which inorganic precursors can polymerize. Subsequent removal of the organic template leaves behind a porous material with a highly ordered and uniform pore structure. This approach is a key strategy in creating materials with high surface areas for catalysis and separation applications.

Another fundamental area of research involves its role as a phase-transfer catalyst. By forming ion pairs with anionic reactants, HAC can transport them from an aqueous phase to an organic phase, where the reaction can proceed more efficiently. This principle is widely applied in organic synthesis.

Evolution of Research Interest in Quaternary Ammonium (B1175870) Compounds

Research interest in quaternary ammonium compounds (QACs) has evolved significantly since their initial discovery. The antimicrobial properties of QACs were first reported in the early 20th century, with compounds like benzalkonium chloride becoming prominent. researchgate.net Early research focused on their efficacy as disinfectants and biocides, leading to their widespread use. biomedpharmajournal.org

Over the decades, research has progressed to develop newer generations of QACs, often by creating formulations with other chemicals to enhance their antimicrobial spectrum and efficacy. researchgate.netbiomedpharmajournal.org The focus has expanded from simple efficacy studies to detailed investigations into their mechanisms of action, which involve the disruption of microbial cell membranes.

In recent years, the COVID-19 pandemic spurred a dramatic increase in the use and study of QACs as critical components of disinfectants for controlling viral transmission. biomedpharmajournal.orgtandfonline.comnih.gov This has led to renewed research into their effectiveness against enveloped viruses and their environmental fate. biomedpharmajournal.orgnih.gov The scientific community is now exploring the broader implications of their extensive use, including their persistence and potential for inducing antimicrobial resistance. nih.govresearchgate.net The evolution of research reflects a shift from discovery and application to a more nuanced understanding of their chemical behavior, environmental interactions, and the need for sustainable chemistries. researchgate.netacs.org

Interdisciplinary Relevance of this compound in Scientific Inquiry

The utility of this compound extends far beyond traditional chemistry, demonstrating significant interdisciplinary relevance. Its unique properties are leveraged in materials science, nanotechnology, biology, and environmental science.

In Materials Science, HAC is used to modify the properties of polymers and other materials. For instance, its incorporation into hydroxypropyl methylcellulose (B11928114) films has been shown to improve the material's characteristics. researchgate.net It also plays a role in controlling the morphology of precipitated calcium carbonate when used with polymer templates. bohrium.com

In Nanotechnology, HAC is widely used as a stabilizing agent for colloidal systems and in the synthesis of nanoparticles. It prevents the aggregation of nanoparticles, ensuring their uniform dispersion. A notable application is in the synthesis of stable, single-crystalline body-centered cubic iron nanoparticles, where HAC is crucial for controlling their growth and stability, making them suitable for magnetic imaging applications. nih.gov Its ability to direct the anisotropic growth of gold nanoparticles has also been a subject of detailed atomistic and microscopic investigation. rsc.org

In Biological Research, while avoiding clinical applications, HAC is used in laboratory settings. It serves as a dispersant for preparing micelle complexes for research purposes and is a component in certain electrophoresis techniques. nih.gov For example, it has been used in polyacrylamide gel electrophoresis systems to improve the separation of hydrophobic membrane proteins. nih.govresearchgate.net

In Environmental Science, the widespread use of QACs, including HAC-related compounds, has prompted research into their environmental fate and biodegradability. Studies have isolated bacteria, such as Bacillus niabensis and Thalassospira sp., from marine sediments that are capable of degrading these compounds. tandfonline.comresearchgate.nethw.ac.uk Research in this area investigates the metabolic pathways of degradation, identifying intermediate products and assessing the potential for bioremediation of contaminated environments. researchgate.nettandfonline.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | hexadecan-1-aminium chloride | nih.gov |

| CAS Number | 1602-97-7 | |

| Molecular Formula | C₁₆H₃₆ClN | nih.gov |

| Molecular Weight | 277.9 g/mol | |

| Critical Micelle Concentration (CMC) | ~2.4 × 10⁻⁴ mol/L |

Table 2: Comparative Research Applications of this compound

| Research Field | Specific Application | Key Finding/Role | Source(s) |

| Materials Science | Synthesis of mesoporous molecular sieves | Acts as a template or structure-directing agent. | |

| Nanotechnology | Synthesis of iron nanoparticles | Stabilizes nanoparticles and enables control of crystal structure. | nih.gov |

| Organic Chemistry | Phase-transfer catalysis | Facilitates the transfer of reactants between immiscible phases. | |

| Environmental Science | Biodegradation studies | Serves as a model compound to study microbial degradation of QACs. | tandfonline.comresearchgate.net |

| Biochemistry | Membrane protein electrophoresis | Improves solubility and separation of hydrophobic proteins. | nih.govresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1602-97-7 |

|---|---|

Molecular Formula |

C16H36ClN |

Molecular Weight |

277.9 g/mol |

IUPAC Name |

hexadecan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H35N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |

InChI Key |

ZWGTVKDEOPDFGW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[NH3+].[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCN.Cl |

Other CAS No. |

1602-97-7 |

Related CAS |

143-27-1 (Parent) |

Origin of Product |

United States |

Synthesis Methodologies and Structural Modifications of Hexadecylammonium Chloride

Synthetic Pathways for Hexadecylammonium Chloride and its Analogues

The synthesis of this compound and related quaternary ammonium (B1175870) compounds can be achieved through various chemical reactions, each with distinct advantages and applications.

Direct Quaternization and Menshutkin Reaction Approaches

Direct quaternization represents a fundamental method for synthesizing quaternary ammonium salts. A straightforward approach involves the reaction of a primary amine with an acid. For instance, this compound can be prepared by dissolving hexadecylamine (B48584) in hydrochloric acid, typically with heating, to ensure complete protonation. This exothermic reaction is generally rapid and results in the direct formation of the primary ammonium salt.

A more versatile and widely employed method for creating quaternary ammonium compounds with more complex substitutions is the Menshutkin reaction. wikipedia.org Named after Nikolai Menshutkin, this reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. wikipedia.orgtue.nl The reaction is a classic example of a second-order nucleophilic substitution (SN2) process. tue.nl The rate of the Menshutkin reaction is influenced by several factors, including the nature of the alkyl halide (iodides react faster than bromides, which are faster than chlorides) and the solvent, with polar aprotic solvents generally favoring the reaction. wikipedia.orgnih.gov

This method is particularly useful for synthesizing analogues of this compound where the nitrogen atom is further substituted. For example, N,N-dimethyl-N-(4-methylpyridyl)-N-hexadecylammonium chloride is synthesized via the Menshutkin reaction between N,N-dimethylhexadecylamine and 4-chloromethylpyridine. mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of surfactants like this compound to minimize environmental impact. One approach involves using water as a solvent, which is non-flammable and environmentally benign, potentially improving the safety of exothermic quaternization reactions. tue.nl Another green approach is the solvent-free synthesis or using biodegradable raw materials. For instance, the synthesis of silver chloride/benzyldimethylhexadecyl-ammonium chloride (AgCl/BAC) nanocolloids has been described as a green and scalable process. acs.orgresearchgate.net The synthesis of glucose-based surfactants also aligns with green chemistry principles by utilizing renewable resources. tubitak.gov.trgoogle.com These methods aim to reduce the use of hazardous solvents and produce compounds that are more readily biodegradable.

Derivatization Strategies for Functionalized this compound Compounds

Modifying the structure of this compound through derivatization allows for the creation of novel compounds with enhanced or specialized properties. These strategies involve introducing new functional groups to the basic hexadecylammonium scaffold.

Glucose-Based Ester Quaternary Ammonium Salts

The incorporation of a glucose moiety into the structure of quaternary ammonium salts is a key strategy for producing biodegradable and biocompatible surfactants. tubitak.gov.tr The synthesis of these glucose-based ester quaternary ammonium salts typically involves a multi-step process. In one pathway, D-glucose is first reacted with chloroacetyl chloride to form 6-O-(2-chloroacetyl)-D-glucose. tubitak.gov.tr This intermediate is then reacted with a tertiary amine, such as N,N-dimethylhexadecylamine, in a quaternization reaction to yield the final glucose-based quaternary ammonium chloride. tubitak.gov.tr Another approach involves the reaction of 2-bromoethyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with a tertiary amine like N,N-dimethylhexadecylamine to form the corresponding quaternary ammonium bromide. acs.org These sugar-based surfactants often exhibit good surface activity and are of interest for applications in soil remediation and other environmentally sensitive areas. tubitak.gov.tr

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 6-O-(2-chloroacetyl)-D-glucose | N,N-dimethylhexadecylamine | Quaternary ammonium chloride of glucose-based ester | Not specified | tubitak.gov.tr |

| 2-bromoethyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | N,N-dimethylhexadecylamine | N-[2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)ethyl]-N,N-dimethyl-N-hexadecylammonium bromide | 64% | acs.org |

Pyridine (B92270) Ring-Containing Hexadecylammonium Analogues

Introducing a pyridine ring into the structure of hexadecylammonium analogues can modify their chemical and biological properties. A series of N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides, including the hexadecyl derivative (C16), have been synthesized as analogues of benzalkonium chloride. mdpi.com The synthesis is achieved through a Menshutkin reaction, where N,N-dimethylhexadecylamine is reacted with 4-chloromethylpyridine in a polar aprotic solvent like acetonitrile (B52724) at room temperature. mdpi.comresearchgate.net This method provides good yields of the target compounds. mdpi.comresearchgate.net The resulting pyridinium (B92312) salts have been characterized for their aggregation behavior and antimicrobial properties. mdpi.com

| Reactants | Product | Solvent | Yield | Melting Point (°C) | Reference |

| N,N-dimethylhexadecylamine, 4-chloromethylpyridine | N,N-Dimethyl-N-(4-methylpyridyl)-N-hexadecylammonium chloride | Acetonitrile | 85% | 96-98 | mdpi.comresearchgate.net |

Synthesis of Catanionic Hexadecylammonium Salts

Catanionic surfactants are formed by the association of a cationic surfactant and an anionic surfactant through electrostatic and hydrophobic interactions. These compounds can be prepared by mixing aqueous solutions of the two oppositely charged surfactants, leading to the formation of a precipitate which can then be isolated. researchgate.net An alternative method involves extracting the catanionic salt into an organic solvent. researchgate.net New surface-active catanionic salts have been synthesized using this compound as the cationic component and reacting it with carboxylic acids like ethanoic acid and pentanoic acid. researchgate.net This results in the formation of hexadecylammonium ethanoate and pentanoate salts, which exhibit high surface activity. researchgate.net The study of these catanionic systems is a growing field, with potential applications in creating novel materials with unique self-assembly properties. researchgate.net

Industrial-Scale Preparation Techniques for this compound Complexes

Spray Drying of Amylose-Hexadecylammonium Chloride Inclusion Complexes

Spray drying represents a viable, high-throughput, and cost-effective continuous production method for the industrial-scale manufacturing of amylose-hexadecylammonium chloride inclusion complexes. nih.govusda.gov This technique is particularly advantageous when combined with excess steam jet cooking, allowing for large-scale production. nih.gov The resulting cationic amylose-hexadecylammonium chloride complexes have applications in various fields, including the paper industry as flocculating and filtration-enhancing agents. nih.gov

The production process begins with the preparation of the separate components. High-amylose corn starch is typically jet-cooked at elevated temperatures (e.g., 140°C) and pressures (e.g., 550 kPa) to form a dispersion. usda.gov Concurrently, a this compound solution is prepared by dispersing hexadecylamine in dilute hydrochloric acid (e.g., 0.1 N HCl) and heating it to approximately 90°C to ensure complete dissolution and protonation. usda.govnih.gov This hot solution is then immediately added to the hot starch dispersion with rapid stirring, after which the mixture is cooled. usda.govnih.gov

The resulting solution containing the formed amylose-hexadecylammonium chloride inclusion complexes is then fed into a spray dryer for isolation. nih.govnih.gov Research into the spray drying process has examined several key variables to determine their impact on the final product, including the percentage of solids in the feed solution, the feed rate, and the spray dryer outlet temperature. nih.gov

Studies have demonstrated that the amylose-inclusion complexes' fundamental structure remains intact under all tested spray drying conditions, a finding confirmed through X-ray diffraction analysis. nih.gov However, the physical properties of the resulting powder are influenced by the process parameters. Notably, an increase in the spray dryer outlet temperature leads to a decrease in both particle density and moisture content, while the average particle size increases. nih.gov Despite these physical changes, the rheological properties of solutions prepared from the spray-dried complexes remain unchanged when compared to a freeze-dried control sample. nih.gov Analytical methods such as X-ray diffraction and Differential Scanning Calorimetry (DSC) have been used to confirm the formation of type II amylose (B160209) inclusion complexes. nih.gov Compared to alternative methods like freeze-drying, spray drying is considered a more economical process for isolating these complexes. google.com

Research Findings on Spray Drying of Amylose-Hexadecylammonium Chloride Complexes

| Spray Drying Parameter | Property Affected | Observed Effect | Citation |

| Outlet Temperature | Particle Density | Decreases with increased temperature | nih.gov |

| Outlet Temperature | Moisture Content | Decreases with increased temperature | nih.gov |

| Outlet Temperature | Particle Size | Increases with increased temperature | nih.gov |

| All Tested Conditions | Complex Integrity | Remained intact | nih.gov |

| All Tested Conditions | Rheological Properties | Unchanged compared to freeze-dried control | nih.gov |

Self Assembly Mechanisms and Supramolecular Architectures of Hexadecylammonium Chloride

Micellization Thermodynamics and Kinetics of Hexadecylammonium Chloride Systems

The formation of micelles by surfactants in solution is a fundamental example of self-assembly, driven by the delicate balance of thermodynamics. For this compound (HAC), a cationic surfactant, this process is characterized by specific thermodynamic parameters that govern the formation and stability of its aggregates.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which monomeric surfactant molecules begin to aggregate into micelles. Below the CMC, surfactant molecules exist predominantly as monomers, but as the concentration reaches the CMC, a sharp increase in the formation of micelles is observed. nih.gov For this compound, the CMC is influenced by several factors, including its molecular structure and the surrounding experimental conditions. nih.govaatbio.com

The CMC of this compound is notably lower than its shorter-chain counterparts, such as dodecylammonium chloride and tetradecylammonium chloride. This is attributed to the stronger hydrophobic interactions of the longer 16-carbon alkyl chain, which promotes micelle formation at lower concentrations.

Various methods are employed to determine the CMC of surfactants, including:

Conductivity Method: This technique relies on the change in the electrical conductivity of the surfactant solution as micelles form. oup.commdpi.com A distinct break in the plot of specific conductivity versus concentration indicates the CMC. researchgate.netresearchgate.net

Surface Tension Method: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant. nih.gov

Spectrofluorometry: This method utilizes fluorescent probes to detect the formation of micelles. nih.gov

Several factors can influence the CMC of this compound:

Temperature: Temperature can have a complex effect on the CMC. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. semanticscholar.org However, for hexadecyltrimethylammonium chloride, a derivative of HAC, the CMC was found to increase by a factor of 10 over the temperature range of 25 to 160°C. researchgate.net

Additives: The presence of organic additives can significantly alter the CMC. For instance, the addition of acetone (B3395972) and 1-propanol (B7761284) to aqueous solutions of this compound leads to an increase in its CMC, with 1-propanol having a more pronounced effect. oup.comoup.com This disruption of micelles is attributed to an increase in the free energy of the hydrophobic group of the surfactant molecule. oup.comoup.com

Electrolytes: The addition of electrolytes to solutions of ionic surfactants generally decreases the CMC. This is due to the reduction of repulsion between the charged head groups of the surfactant molecules, which facilitates micelle formation. pharmacy180.com

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of this compound

| Factor | Effect on CMC | Reference(s) |

| Increased Alkyl Chain Length | Decreases | |

| Increased Temperature | Generally Increases | researchgate.net |

| Addition of Organic Solvents (e.g., acetone, 1-propanol) | Increases | oup.comoup.com |

| Addition of Electrolytes | Decreases | pharmacy180.com |

Standard Gibbs Energy and Enthalpy of Micellization

The thermodynamic feasibility of micellization is described by the standard Gibbs free energy of micellization (ΔG°mic). A negative ΔG°mic indicates a spontaneous process. nih.govyoutube.com This can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic ≈ RT ln(XCMC)

where R is the gas constant, T is the absolute temperature, and XCMC is the mole fraction of the surfactant at the CMC. semanticscholar.org

The standard enthalpy of micellization (ΔH°mic) represents the heat change associated with the formation of micelles. It can be determined calorimetrically or from the temperature dependence of the CMC. acs.org The micellization process for ionic surfactants is typically endothermic at lower temperatures and becomes exothermic at higher temperatures. semanticscholar.org

For this compound, the addition of organic additives like acetone and 1-propanol makes the enthalpy of micellization more negative. oup.comoup.com The standard free energy of micellization can be divided into a hydrophobic term and a hydrophilic term. oup.comoup.com In the presence of these additives, the hydrophobic term becomes less negative, contributing to the disruption of the micelle. oup.comoup.com

Table 2: Thermodynamic Parameters of Micellization for Alkyltrimethylammonium Chlorides

| Surfactant | Temperature (°C) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) | Reference(s) |

| Decyltrimethylammonium chloride | 25 | > 0 | - | nih.gov |

| Dodecyltrimethylammonium (B156365) chloride | 25 | > 0 | - | nih.gov |

| Tetradecyltrimethylammonium chloride | 25 | > 0 | - | nih.gov |

| Hexadecyltrimethylammonium chloride | 25-160 | Varies | Varies | researchgate.net |

Note: The table shows that the micellization process is entropically driven, as indicated by the positive enthalpy change at lower temperatures for the shorter chain surfactants. nih.gov

Structural Characterization of this compound Aggregates

Beyond the formation of simple spherical micelles, this compound can form a variety of supramolecular structures depending on the solution conditions. These aggregates exhibit different morphologies and play crucial roles in various applications.

Micellar Growth and Morphology in Aqueous Solutions

In aqueous solutions, the micelles of this compound can grow and change their shape. The size of the micelles generally increases with an increase in the length of the hydrocarbon chain. pharmacy180.com The morphology of these aggregates can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. For instance, the addition of certain salts can induce a transition from spherical to more elongated, rod-like micelles.

Formation of Vesicles and Emulsion Systems

Under specific conditions, this compound can self-assemble into vesicles, which are spherical bilayers enclosing an aqueous core. researchgate.net Vesicle formation is a complex process that can be initiated by changes in concentration, temperature, or the introduction of other molecules. nih.govdavidmoore.org.uknih.gov These vesicular structures are of significant interest due to their ability to encapsulate both hydrophilic and hydrophobic substances, making them useful as delivery systems.

This compound is also utilized as an emulsifier to stabilize emulsions. For example, amylose-hexadecylammonium chloride inclusion complexes have been successfully used to emulsify essential oils like cedarwood oil and garlic oil. usda.govsemanticscholar.org These emulsions exhibit stability and have shown potential in applications such as wood treatment against termites and fungi. usda.gov

Critical Behavior in Ternary Microemulsion Systems

This compound and its derivatives, such as benzyldimethyl-n-hexadecylammonium chloride, are key components in the formation of ternary microemulsions. aps.orgresearchgate.netaps.orgaip.org These are thermodynamically stable, isotropic mixtures of oil, water, and surfactant. The critical behavior of these systems, particularly near the critical point where the system is on the verge of phase separation, has been a subject of intense study.

Light scattering techniques are often used to investigate the critical phenomena in these microemulsions. aps.orgresearchgate.net Studies on a ternary microemulsion consisting of water, benzene, and benzyldimethyl-n-hexadecylammonium chloride have revealed Ising-like critical behavior, which describes the universal characteristics of phase transitions in a wide range of physical systems. aps.orgaps.org The coexistence curve of such microemulsions, which separates the one-phase region from the two-phase region, can be determined using techniques like the gradient method. aip.orgresearchgate.net The critical exponents derived from these studies provide valuable insights into the fundamental interactions governing the stability and phase behavior of these complex fluids.

Interfacial Phenomena and Adsorption Behavior of this compound

The amphiphilic nature of this compound, possessing a long hydrophobic alkyl chain and a hydrophilic ammonium (B1175870) headgroup, drives its accumulation at interfaces. This interfacial activity is fundamental to its role in various applications.

At the liquid-air interface, HAC molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads remaining in the aqueous phase. This arrangement reduces the surface tension of the water. The efficiency of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which the interface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution. For this compound, the CMC is approximately 2.4 × 10⁻⁴ mol/L. This value is lower than its shorter-chain counterparts, such as dodecylammonium chloride and tetradecylammonium chloride, due to the stronger hydrophobic interactions of the longer 16-carbon chain.

The adsorption at the air-water interface is a dynamic process influenced by factors like temperature and the presence of other substances. The effectiveness of adsorption can be quantified by the surface excess concentration (Γ), which represents the amount of surfactant adsorbed per unit area at the interface.

Table 1: Critical Micelle Concentration (CMC) of Alkylammonium Chlorides

| Surfactant | Number of Carbon Atoms | CMC (mol/L) |

|---|---|---|

| Dodecylammonium chloride | 12 | > 2.4 × 10⁻⁴ |

| Tetradecylammonium chloride | 14 | > 2.4 × 10⁻⁴ |

| This compound | 16 | ~2.4 × 10⁻⁴ |

The adsorption of this compound onto solid surfaces from a liquid phase is a complex phenomenon influenced by the nature of the solid substrate, the solvent, and the surfactant itself. On negatively charged surfaces, such as silica (B1680970), the initial adsorption is driven by electrostatic attraction between the cationic headgroup of HAC and the anionic sites on the surface. nih.govnih.gov As the surfactant concentration increases, hydrophobic interactions between the adsorbed and incoming surfactant molecules become more significant, leading to the formation of surface aggregates known as hemimicelles or admicelles. nih.gov

Studies have shown that the maximum adsorption of alkylammonium chlorides on solid carriers is achieved when the energetic favorability of adsorption on the surface is comparable to that of micelle formation in the bulk solution. semanticscholar.org For the homologous series of alkylammonium chlorides, this compound exhibits the highest adsorption capacity on carriers like potassium manganese hexacyanoferrate(II) and n-octadecane. semanticscholar.org This is attributed to its optimal balance between the hydrophobic driving force for adsorption and the tendency to form micelles in solution. semanticscholar.org The adsorption behavior can be influenced by factors such as pH and the presence of electrolytes. For instance, the addition of a divalent metal salt like magnesium chloride to a system of benzyldimethylthis compound (a structurally similar cationic surfactant) and silica was found to lower the CMC, increase the surface excess, and enhance the free energy of adsorption. nih.gov

Table 2: Influence of Alkyl Chain Length on Maximal Adsorption (A∞) on Different Carriers

| Surfactant | Carrier | Maximal Adsorption (A∞) |

|---|---|---|

| Alkylammonium chlorides | Potassium manganese hexacyanoferrate(II) | Peaks at C16 semanticscholar.org |

| Alkylammonium chlorides | n-Octadecane | Peaks at C16 semanticscholar.org |

| Alkylammonium chlorides | Silicon dioxide | Peaks at C16 semanticscholar.org |

Mixed Surfactant Systems Involving this compound

The combination of this compound with other surfactants can lead to synergistic effects, resulting in properties that are superior to those of the individual components.

When mixed with other surfactants, particularly anionic or non-ionic ones, this compound often exhibits non-ideal behavior. researchgate.net This synergy is characterized by a reduction in the total surfactant concentration required to achieve a certain surface tension or to form micelles, as compared to the ideal mixing behavior. The interaction between the surfactant molecules in the mixed monolayer at the interface and in the mixed micelles can be evaluated using regular solution theory. researchgate.net

In mixtures of cationic and anionic surfactants, the strong electrostatic attraction between the oppositely charged headgroups leads to very significant synergistic effects. diva-portal.org For mixtures of a cationic surfactant like HAC and a non-ionic surfactant, the synergy is primarily driven by a reduction in the electrostatic repulsion between the cationic headgroups, allowing for more compact packing at the interface and in the micelles. diva-portal.org Studies on mixtures of dodecyltrimethylammonium bromide (a cationic surfactant) and a non-ionic surfactant have shown the formation of mixed micelles even at concentrations below the CMC of the anionic surfactant. mdpi.com

The aggregation behavior of this compound can be significantly modulated by the presence of co-surfactants and ionic liquids. Co-surfactants, which are typically shorter-chain alcohols or other non-ionic surfactants, can incorporate into the micellar structure, altering its size, shape, and charge density.

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a class of compounds that can profoundly influence surfactant aggregation. The addition of an ionic liquid can affect the CMC, micellar growth, and morphology. For instance, studies on the mixed micellar properties of the surface-active ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) chloride and benzyldimethyl-n-hexadecylammonium chloride (a similar cationic surfactant) revealed significant interactions and changes in aggregation behavior. researchgate.netbohrium.com The nature of the ionic liquid's cation and anion plays a crucial role in these interactions. sciforum.net The presence of certain ionic liquids can promote the transition from spherical to wormlike micelles.

Dynamic Aspects of this compound Self-Assemblies Under Flow

The self-assembled structures of this compound are not static but exhibit dynamic behavior, especially under flow conditions. The rheological properties of solutions containing these assemblies are a direct consequence of their structure and interactions.

Aqueous solutions of amylose-hexadecylammonium chloride inclusion complexes have been shown to exhibit non-Newtonian, shear-thinning characteristics. nih.gov At a concentration of 4.2% solids, these solutions become highly viscous, and at 10%, they form a strong mechanical gel. nih.gov This indicates the formation of an entangled network structure. The viscosity of these solutions is also highly sensitive to temperature, showing a dramatic increase upon cooling. nih.gov

In mixed surfactant systems, the rheology can be even more complex. For example, in a mixture of an anionic surfactant (N-hexadecanoylglutamic acid) and a cationic surfactant (benzyldimethyl this compound), the viscoelastic properties were found to be highly dependent on the concentration of the cationic surfactant. rsc.orgnih.gov Molecular dynamics simulations have suggested that the addition of the cationic surfactant can induce a transition from spherical to wormlike micelles, which is a key factor in the observed changes in rheology. rsc.orgnih.gov The flow behavior of these systems is critical for applications such as in drilling fluids, where specific rheological profiles are required. sharif.edu

Applications of Hexadecylammonium Chloride in Advanced Materials Science and Nanotechnology

Nanoparticle Fabrication and Stabilization mediated by Hexadecylammonium Chloride

The unique properties of this compound are leveraged to control the synthesis, size, and stability of various nanoparticles. It functions by adsorbing onto the surface of nascent particles, preventing their aggregation and influencing their crystal growth, which is crucial for achieving desired material properties.

This compound plays a critical role in the synthesis of stable, highly crystalline metallic nanoparticles, which are otherwise prone to rapid oxidation. nist.govresearchgate.net A notable example is the fabrication of body-centered cubic (bcc) iron (Fe) nanoparticles through the thermal decomposition of iron pentacarbonyl. nist.govresearchgate.netuq.edu.au In this process, this compound acts as a crucial additive that slows down the decomposition of the iron precursor, which facilitates the formation of a crystalline structure rather than an amorphous one. nist.gov

The presence of this compound during synthesis leads to bcc-Fe nanoparticles with a mean core size of approximately 10.5 nm. nist.gov These nanoparticles exhibit drastically enhanced stability, even in physiological solutions, and possess a significantly higher magnetic moment compared to their amorphous counterparts or those synthesized without the surfactant. nist.govuq.edu.au The resulting bcc-Fe/Fe₃O₄ core/shell nanoparticles show a net magnetization at 1.5 T of 102 A·m²/kg, a 50% improvement over amorphous Fe/Fe₃O₄ nanoparticles. nist.gov This enhanced stability and magnetic performance make them promising candidates for biomedical applications. researchgate.netuq.edu.au

| Synthesis Condition | Crystalline Structure | Net Magnetization (Ms) | Stability |

|---|---|---|---|

| With this compound | Body-Centered Cubic (bcc) | 102 A·m²/kgMNPs | Drastically increased; magnetization dropped only ~20% after one month. nist.gov |

| Without this compound | Amorphous (no obvious diffraction pattern) nist.gov | 70 A·m²/kgMNPsnist.gov | Quickly oxidized when exposed to air. nist.gov |

In the synthesis of silver chloride (AgCl) nanoparticles, cationic surfactants like this compound and its analogues serve a dual purpose: they act as both the source of chloride ions and as the stabilizing or capping agent for the resulting nanocolloidal dispersion. researchgate.netncku.edu.tw By reacting a silver precursor such as silver nitrate (B79036) (AgNO₃) with the surfactant in an aqueous medium, stable AgCl nanoparticles can be formed. researchgate.net

The surfactant molecules form a protective layer on the surface of the AgCl nanoparticles, preventing aggregation and controlling their growth. researchgate.netncku.edu.tw The nature of the surfactant's head group and the concentration of the reagents can influence the final size and morphology of the nanoparticles. researchgate.netncku.edu.tw This method provides a simple, scalable, and green approach to producing stable AgCl nanocolloids with potential applications as antimicrobial agents. researchgate.net The formation of these surfactant-coated AgCl nanoparticles is often confirmed by a characteristic absorption peak in the UV-Vis spectrum between 250 and 290 nm. researchgate.net

Templated synthesis is a powerful strategy for creating nanostructured materials with controlled shapes and sizes that are otherwise difficult to achieve. researchgate.netrsc.org this compound and similar surfactants can act as "soft templates," where their self-assembled structures (like micelles or bilayers) guide the formation of inorganic materials. researchgate.net

More commonly, this compound functions as a highly effective stabilizing agent. researchgate.net In this role, it adsorbs to the surface of newly formed nanoparticles, modifying the surface energy and preventing uncontrolled growth and agglomeration. This stabilization is crucial for maintaining the unique properties associated with the nanoscale. researchgate.net As seen in the synthesis of bcc-Fe, the presence of this compound is key to directing the growth of a specific crystalline phase, demonstrating its role as a structure-directing agent. nist.gov

Polymer and Biopolymer Composite Development

This compound is instrumental in creating advanced composite materials by modifying the surface properties of inorganic fillers to make them compatible with polymer matrices. This modification allows for the development of nanocomposites with enhanced physical and chemical properties.

Montmorillonite (MMT) is a type of clay composed of nanoscale silicate layers that can be incorporated into polymers to create nanocomposites with improved mechanical, thermal, and barrier properties. mdpi.comnih.gov However, pristine MMT is hydrophilic and incompatible with most hydrophobic polymers. jchemlett.com To overcome this, the clay is organically modified through an ion-exchange reaction where the inorganic cations (like Na⁺) in the clay galleries are replaced by cationic surfactants. nih.gov

Surfactants such as hexadecyltrimethylammonium chloride (CTAC), a close analogue of this compound, are used to render the clay surface hydrophobic (organophilic). mdpi.comnih.gov This process, known as intercalation, increases the spacing between the clay layers and allows polymer chains to penetrate these galleries. canada.caresearchgate.net The successful intercalation and dispersion of this modified clay into a polymer matrix, such as Polylactic acid (PLA), leads to the formation of an exfoliated or intercalated nanocomposite. mdpi.comnih.gov X-ray diffraction (XRD) is used to confirm the intercalation by observing a shift in the diffraction angle, which corresponds to an increased interlayer spacing of the clay. mdpi.com

| Sample | Diffraction Peak | 2θ Value (°) |

|---|---|---|

| Neat PLA | (001) | 16.08 |

| Neat CTAC-MMT | (001) | 17.54 |

Amylose (B160209), a linear component of starch, consists of glucose units that form a helical structure with a hydrophobic inner cavity. mdpi.comnih.gov This cavity can encapsulate hydrophobic "guest" molecules to form stable host-guest inclusion complexes. mdpi.comnih.gov this compound can act as a guest molecule, with its long hydrophobic hexadecyl tail fitting inside the amylose helix. nih.gov

These water-soluble, cationic amylose-hexadecylammonium chloride inclusion complexes can be used to modify the properties of materials like paper. nih.govcabidigitallibrary.org When applied to paper, the complexes are uniformly deposited onto the cellulose fibers. cabidigitallibrary.org A subsequent treatment can convert the complex into an insoluble form, rendering the paper hydrophobic. cabidigitallibrary.org This treatment significantly increases the paper's resistance to water penetration, as measured by the contact angle of water droplets. cabidigitallibrary.org The resulting materials are biobased and biodegradable, offering an environmentally friendly alternative for creating water-resistant paper products. cabidigitallibrary.org

| Treatment | Water Droplet Contact Angle | Water Absorption Reduction |

|---|---|---|

| Untreated Paper | Not Measurable | - |

| Paper with Amylose-Hexadecylammonium Chloride Complex | Up to 113° | 81.2% |

Application in Flexible Aerogel Microstructure Control

In the synthesis of advanced porous materials like Polymethylsilsesquioxane (PMSQ) aerogels, surfactants play a critical role in dictating the final microstructure. The use of n-hexadecyltrimethylammonium chloride (CTAC), a compound structurally and functionally similar to this compound, has been shown to be effective in this regard. During the sol-gel process, CTAC helps to suppress macroscopic phase separation. This controlled assembly at the molecular level is crucial for producing uniform gels, which after drying, result in aerogels with high optical transparency and low density. Research has demonstrated that with appropriate concentrations of CTAC, it is possible to obtain PMSQ aerogels with a light transmittance of up to 91% and densities as low as 0.045 g·cm⁻³ nih.gov. The surfactant's influence on the molecular-level structures allows for the fine-tuning of the aerogel's properties, making it a key component in the fabrication of high-quality aerogels for applications such as thermal insulators nih.gov.

Table 1: Properties of Polymethylsilsesquioxane (PMSQ) Aerogels Synthesized with CTAC

| Property | Value | Reference |

|---|---|---|

| Maximum Light Transmittance | 91% | nih.gov |

| Lowest Density | 0.045 g·cm⁻³ | nih.gov |

Surface Modification and Coating Technologies

The ability of this compound to alter surface properties is leveraged in various coating and modification technologies, from traditional textiles to advanced wood preservation.

Imparting Surface Properties to Fibrous Materials (e.g., Wool)

Table 2: Effects of Cationic Surfactant Pretreatment on Wool Fibers

| Parameter | Observation | Reference |

|---|---|---|

| Surface Property | Transformation from hydrophobic to hydrophilic | nih.gov |

| Fatty Acid Removal | Up to 65% of surface-bound fatty acids removed | nih.gov |

| Yellowness | Increased | nih.gov |

| Amino Acid Structure | Some structural changes observed | nih.gov |

Emulsification in Wood Treatment and Preservation Research

In the field of wood preservation, there is a growing demand for environmentally safer, water-based carrier systems for protective agents. Cedarwood oil (CWO) is a natural product with known insecticidal and fungicidal properties, but its use is hampered by its insolubility in water. Research has demonstrated the successful use of an amylose-hexadecylammonium chloride inclusion complex as an emulsifier for CWO in an aqueous solution nih.gov. This complex allows for the creation of a stable dispersion of CWO in water, which is crucial for pressure treatment processes that can last for 90 minutes or more nih.gov. The resulting emulsion not only acts as a carrier for the cedarwood oil but the amylose inclusion complex itself shows inhibitory action against termites and reduces water absorption and swelling in the treated wood nih.gov. This dual functionality makes the this compound-based emulsification system a promising, nonflammable, and inexpensive alternative to traditional ethanol-based carriers for wood preservatives nih.gov.

Functionalization of Carbon Nanomaterials for Biosensor Applications

The unique electronic and physical properties of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, make them ideal candidates for developing highly sensitive biosensors. However, their effectiveness often relies on proper functionalization to improve their dispersion in solvents and to provide anchor points for the immobilization of specific bioreceptor molecules. Cationic surfactants like this compound and its analogues play a key role in this non-covalent functionalization process.

Research has shown that composites of multi-walled carbon nanotubes (MWCNTs) and cetyltrimethylammonium bromide (CTAB) can be used to modify electrodes for electrochemical sensors nih.gov. The surfactant assists in dispersing the aggregated MWCNTs through steric or electrostatic repulsion, creating a larger effective surface area nih.gov. This combination enhances the biological compatibility, stability, and electrical properties of the sensor, leading to higher selectivity and sensitivity nih.gov. For instance, an MWCNT-CTAB modified glassy carbon electrode demonstrated a linear response for the detection of 4-aminoantipyrine with a very low detection limit of 1.63×10⁻¹⁰ M nih.gov. Similarly, a composite of CTAB and carboxylic acid-functionalized MWCNTs has been used to create a sensitive electrochemical sensor for flavonoids, where CTAB helps to enrich the concentration of the target analyte on the electrode surface researchgate.net. In another study, a composite of CTAB-functionalized graphene and platinum nanoparticles was fabricated for the sensitive determination of sunset yellow, highlighting the synergistic effect of the large surface area of graphene and the electrocatalytic activity of the nanoparticles, facilitated by the surfactant researchgate.net.

Table 3: Performance of a MWCNT-CTAB Modified Electrode for 4-aminoantipyrine Detection

| Parameter | Value | Reference |

|---|---|---|

| Linear Response Range | 5.0×10⁻⁹ to 4.0×10⁻⁸ M | nih.gov |

| Detection Limit | 1.63×10⁻¹⁰ M | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Hexadecylammonium Chloride Systems

Spectroscopic Techniques for Structural and Environmental Analysis

Spectroscopy is a cornerstone in the study of hexadecylammonium chloride systems, offering non-invasive ways to probe molecular structure, intermolecular interactions, and the microenvironment of its assemblies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of this compound micelles at a molecular level. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei (¹H, ¹³C), detailed insights into the micellar environment can be obtained.

¹H NMR is particularly useful for determining the location of solubilized molecules within the micelle and for studying the dynamics of the surfactant molecules themselves. Changes in the chemical shifts of the surfactant's alkyl chain protons upon micelle formation indicate their transition from an aqueous environment to the nonpolar core of the micelle. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal spatial proximities between the surfactant and guest molecules, confirming their incorporation into the micellar structure.

¹³C NMR provides information on the mobility of different segments of the this compound molecule. The carbon nuclei in the long alkyl tail experience a different chemical environment and have different relaxation times compared to the carbons near the polar head group, reflecting the mobility gradient from the fluid-like core to the more restricted micelle-water interface. Studies on similar surfactants like dodecyltrimethylammonium (B156365) chloride have utilized multifield NMR relaxation data to conclude that spin relaxation in micelles is governed by the rapid local motion of the hydrocarbon chains and the rotational tumbling of the entire micelle. iaea.org

| NMR Technique | Information Obtained for this compound Micelles |

| ¹H NMR | Provides evidence of micelle formation through changes in proton chemical shifts. |

| Determines the location and orientation of solubilized guest molecules within the micelle. | |

| ¹³C NMR | Assesses the mobility of different carbon segments along the alkyl chain (mobility gradient). |

| Relaxation Studies (T1, T2) | Investigates the dynamics of surfactant molecules and the overall micellar tumbling rate. |

| NOESY | Confirms intermolecular interactions and spatial proximity between surfactant and guest molecules. |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for the identification of this compound and for studying its interactions with other compounds.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which corresponds to specific bond vibrations (stretching, bending). quora.comlongdom.org For this compound, the IR spectrum provides a unique fingerprint characterized by specific absorption bands. The prominent C-H stretching vibrations from the long hexadecyl chain are typically observed in the 2850-2960 cm⁻¹ region. Vibrations associated with the ammonium (B1175870) head group (C-N stretching, N-H bending if applicable) also appear at characteristic wavenumbers. This technique is invaluable for confirming the identity of the compound and for detecting changes in its chemical environment, such as those occurring upon interaction with surfaces or other molecules. longdom.org

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

| Alkyl Chain | C-H Stretch | 2850 - 2960 |

| Alkyl Chain | C-H Bend | 1375 - 1465 |

| Ammonium Head Group | C-N Stretch | 1000 - 1250 |

UV-Vis Spectroscopy is employed to study electronic transitions within molecules. scribd.com While this compound itself does not have a strong chromophore for UV-Vis absorption in the standard range, this technique becomes highly effective when studying its interaction with chromophoric (light-absorbing) guest molecules. When a guest molecule is encapsulated within the hydrophobic core of a this compound micelle, its local environment changes from polar (water) to nonpolar. This shift in polarity often causes a change in the guest molecule's absorption spectrum (a solvatochromic shift), which can be monitored to study the partitioning process and the polarity of the micellar core.

Fluorescence spectroscopy is an exceptionally sensitive technique for characterizing the properties of this compound micelles, most notably for determining the Critical Micelle Concentration (CMC). rsc.org The CMC is the specific concentration at which surfactant monomers begin to assemble into micelles.

This method typically involves the use of a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is highly sensitive to the polarity of its environment. In a polar solvent like water, pyrene exhibits a specific emission fine structure. When this compound is added to the solution and its concentration reaches the CMC, the nonpolar pyrene molecules partition into the hydrophobic core of the newly formed micelles. This change from a polar to a nonpolar environment causes a significant change in the pyrene emission spectrum, particularly in the ratio of the intensities of two specific vibronic peaks (I₁/I₃). By plotting this ratio against the concentration of this compound, a sharp inflection point is observed, which corresponds to the CMC.

| Parameter | Change upon Micellization | Reason for Change |

| Probe Fluorescence Intensity | Often increases | Shielding of the probe from quenching effects of the aqueous phase. |

| Emission Wavelength (λ_em) | Can shift (blue or red) | Change in the polarity of the probe's microenvironment. |

| Pyrene I₁/I₃ Ratio | Decreases significantly | The probe moves from the polar aqueous phase to the nonpolar micellar core. |

Chromatographic Separation and Detection Methods

Chromatography is essential for the separation, identification, and quantification of this compound in various mixtures and matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of this compound. arlok.com Due to its long alkyl chain and cationic nature, reversed-phase HPLC is the most common approach.

In a typical setup, a C8 or C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium formate (B1220265) or formic acid) to ensure good peak shape and retention. nih.gov Because this compound lacks a strong UV chromophore, detection can be challenging. Therefore, HPLC systems for its analysis are often coupled with detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most powerfully, a Mass Spectrometer (MS). nih.govnih.gov HPLC-MS/MS provides exceptional sensitivity and selectivity, allowing for the quantification of this compound even at very low concentrations in complex samples like environmental water or soil extracts. nih.gov

| HPLC Parameter | Typical Condition for this compound Analysis |

| Technique | Reversed-Phase HPLC |

| Stationary Phase (Column) | C8 or C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium formate) |

| Detector | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD) |

Electrophoretic Techniques for Biomacromolecule Studies

This compound and its analogues serve as important reagents in electrophoretic techniques for the separation and analysis of biomacromolecules, particularly proteins. As a cationic (positively charged) surfactant, it offers an alternative to the widely used anionic surfactant, sodium dodecyl sulfate (B86663) (SDS).

In techniques like two-dimensional polyacrylamide gel electrophoresis (2D-PAGE), a related compound, benzyldimethyl-n-hexadecylammonium chloride (16-BAC), is used in the first dimension to separate proteins. nih.gov This method, often called BAC-PAGE, operates at an acidic pH where the cationic detergent binds to proteins, imparting a net positive charge. This allows for the separation of proteins based on their mass-to-charge ratio under conditions complementary to standard SDS-PAGE. This approach is particularly valuable for the high-resolution purification of proteins from complex mixtures and for analyzing membrane proteins that may not be well-resolved by traditional methods. nih.govnih.gov The use of this compound in such systems helps to solubilize proteins and provides a charge-based separation mechanism that is distinct from SDS-based methods. nih.gov

Scattering and Diffraction Methods for Morphological Insights

Scattering and diffraction techniques are indispensable for characterizing the size, shape, and structure of this compound assemblies, such as micelles, and their incorporation into larger composite structures.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and aggregates in suspension. researchgate.net It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. researchgate.net Smaller particles move faster, leading to more rapid fluctuations, which allows for the calculation of their hydrodynamic radius. researchgate.net

DLS is ideal for studying the aggregation behavior of surfactants like this compound. researchgate.net Studies on the closely related compound hexadecyldimethylbenzylammonium chloride (C16DBACl) have used DLS and Static Light Scattering (SLS) to investigate micelle formation. These studies determined key parameters such as the critical micelle concentration (cmc) and the aggregation number (the number of surfactant molecules per micelle). The aggregation behavior is highly dependent on environmental conditions, such as ionic strength.

| NaCl Concentration (m) | Critical Micelle Concentration (cmc) (m) | Aggregation Number |

|---|---|---|

| 0.00 (Water) | 0.00028 | 70 |

| 0.01 | 0.00007 | 92 |

| 0.05 | 0.00002 | 114 |

As shown in the table, increasing the concentration of NaCl in the solution leads to a decrease in the cmc and a significant increase in the micelle aggregation number. This is because the salt shields the electrostatic repulsion between the cationic head groups, allowing the micelles to form more easily and to grow larger.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the nanoscale structure of materials, with a resolution typically ranging from 1 to 100 nm. It provides information on the average size, shape, and distribution of nanoparticles, such as surfactant micelles. Unlike DLS, which provides a hydrodynamic radius, SAXS can yield more detailed morphological information, including the shape of the aggregates (e.g., spherical, ellipsoidal, or rod-like).

In the context of this compound systems, SAXS is used to analyze the structure of micelles in solution. The scattering pattern can reveal transformations in micelle shape as a function of concentration or ionic strength. For example, related quaternary ammonium salt-based surfactants have been shown by SAXS analysis to form ellipsoidal micelles, and the dimensions of these ellipsoids change with surfactant concentration. SAXS is crucial for understanding how formulation conditions influence the self-assembly and nanostructure of surfactant systems.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. mdpi.com It is used to characterize the structure of composites and to confirm the formation of inclusion complexes where a "guest" molecule, such as a surfactant, is encapsulated within a "host" molecule or material. mdpi.com

A key application is the study of organoclays, where cationic surfactants like this compound are intercalated into the layers of clay minerals (e.g., bentonite (B74815) or montmorillonite). pathofscience.org This modification changes the clay from hydrophilic to hydrophobic. researchgate.net XRD is used to measure the distance between the clay layers, known as the basal spacing (d₀₀₁). An increase in this spacing after treatment with the surfactant confirms that the surfactant molecules have successfully entered the interlayer space. pathofscience.orgmdpi.com

| Material | Diffraction Angle (2θ) | Basal Spacing (d₀₀₁) (Å) |

|---|---|---|

| Natural Bentonite Clay | 5.64° | 15.681 |

| HDTMA-Br Modified Clay | 4.98° | 17.758 |

The increase in basal spacing from 15.681 Å to 17.758 Å is direct evidence of successful surfactant intercalation. pathofscience.org Similarly, when forming inclusion complexes with hosts like cyclodextrins, the XRD pattern of the resulting complex will be distinctly different from a simple physical mixture of the host and guest, confirming the formation of a new crystalline structure. mdpi.comnih.gov

Conductometric and Tensiometric Methods for Aggregation Behavior

The aggregation of this compound in aqueous solutions, leading to the formation of micelles, is a phenomenon critically characterized by the critical micelle concentration (CMC). Conductometric and tensiometric methods are two of the most common and effective techniques employed to determine the CMC and other related interfacial and thermodynamic parameters. These methods rely on the distinct changes in the physicochemical properties of the surfactant solution as it transitions from a solution of monomers to one containing micelles.

Conductometric Analysis

The degree of counterion binding (β) can also be determined from conductometric data. It is calculated from the ratio of the slopes of the conductivity versus concentration plot above (S2) and below (S1) the CMC:

β = 1 - (S2 / S1)

Research has shown a clear dependence of the CMC of related C16 cationic surfactants on temperature. For instance, studies on hexadecyltrimethylammonium chloride, which shares the same alkyl chain length, demonstrate that the CMC increases with temperature.

Table 1: Critical Micelle Concentration (CMC) and Degree of Counterion Binding (β) of Hexadecyltrimethylammonium Chloride in Water at Various Temperatures Determined by Conductometry

| Temperature (°C) | CMC (mol/kg) | Degree of Counterion Binding (β) |

| 25 | 0.00092 | 0.65 |

| 50 | 0.0015 | 0.58 |

| 75 | 0.0025 | 0.49 |

| 100 | 0.0040 | 0.40 |

| 125 | 0.0060 | 0.31 |

| 160 | 0.0090 | 0.11 |

| Data synthesized from studies on hexadecyltrimethylammonium chloride, a close structural analog. niscpr.res.inresearchgate.net |

The data indicates that as temperature increases, the tendency for micellization decreases (higher CMC), and the micelles become less ionized (lower β, meaning more counterions are dissociated). niscpr.res.inresearchgate.net

Tensiometric Analysis

Surface tension measurement, or tensiometry, is another primary method for determining the CMC. erau.edu Surfactants, by their amphiphilic nature, preferentially adsorb at the air-water interface, with the hydrophobic hexadecyl chain oriented towards the air and the hydrophilic ammonium head group remaining in the water. This adsorption disrupts the cohesive energy of water at the surface, thereby lowering the surface tension. ubc.ca

As the concentration of this compound is increased from zero, the surface tension of the solution decreases progressively. This continues until the air-water interface becomes saturated with surfactant monomers. At this point, any further addition of surfactant results in the formation of micelles in the bulk of the solution rather than increasing the surface concentration. wikipedia.org Consequently, the surface tension remains relatively constant above this concentration. The point at which the plot of surface tension versus the logarithm of concentration shows a sharp break and begins to plateau is taken as the CMC. erau.edu

From tensiometric data, other important interfacial properties can be calculated using the Gibbs adsorption isotherm, such as the maximum surface excess concentration (Γ_max) and the minimum area per surfactant molecule (A_min) at the interface.

Γ_max = - (1 / (2.303 * n * R * T)) * (dγ / d(log C))

A_min = 1 / (N_A * Γ_max)

Where:

γ is the surface tension

C is the surfactant concentration

R is the ideal gas constant

T is the absolute temperature

N_A is Avogadro's number

n is a constant (typically 2 for a 1:1 ionic surfactant)

Detailed research findings provide insight into the surface activity of this compound and its analogs.

Table 2: Interfacial Properties of Cationic Surfactants with C16 Alkyl Chains Determined by Tensiometry at 25°C

| Surfactant | CMC (mmol/L) | Surface Tension at CMC (γ_CMC) (mN/m) | Maximum Surface Excess (Γ_max) (mol/m²) | Minimum Area per Molecule (A_min) (nm²) |

| Hexadecyltrimethylammonium Bromide | 0.92 | 38.0 | 3.7 x 10⁻⁶ | 0.45 |

| Benzyldimethylthis compound | ~1.0 | ~35.0 | Not Reported | Not Reported |

| Data represents typical values for structurally similar C16 cationic surfactants to illustrate expected ranges. epa.gov |

The addition of electrolytes, such as sodium chloride, to a solution of an ionic surfactant like this compound typically leads to a decrease in the CMC. stackexchange.comnih.gov The added salt increases the concentration of counterions, which shield the electrostatic repulsion between the charged head groups of the surfactant molecules, thus promoting aggregation at a lower concentration. stackexchange.com

Computational and Theoretical Modeling in Hexadecylammonium Chloride Research

Molecular Dynamics Simulations of Hexadecylammonium Chloride Systems

Molecular dynamics (MD) simulations offer a powerful approach to understanding the behavior of HDAC systems by solving the classical equations of motion for a collection of atoms. These simulations provide detailed information about the structure, dynamics, and interactions of individual molecules.

All-atom (AA) MD simulations have been employed to explore the phase behavior of aqueous solutions of cetyltrimethylammonium chloride (CTAC), a closely related compound, at high concentrations. These simulations have successfully predicted the transition from a micellar phase (L1) to a hexagonal columnar phase (H1) with increasing surfactant concentration, consistent with experimental data. Starting from random configurations, these simulations show that at concentrations up to 50.0 wt%, CTAC molecules self-assemble into a mixture of spherical and rod-like micelles. At higher concentrations, the system spontaneously organizes into the H1 phase.

MD simulations have also been instrumental in elucidating the effects of salts on the shape transitions of micelles. For instance, atomistic MD simulations have shown that the addition of sodium chloride (NaCl) can drive the transition from spherical to threadlike micelles in aqueous solutions of CTAC. These simulations reveal that chloride counterions associate with the micelle surface, screening the electrostatic repulsions between the surfactant headgroups and thus favoring the formation of elongated structures. The simulations predicted that long threadlike micelles remain stable above a threshold NaCl concentration of approximately 3.0 M. In contrast, the addition of sodium salicylate (B1505791) (NaSal) has a more pronounced effect, with the salicylate ions penetrating the micelle and strongly associating with the surfactant headgroups, leading to a denser packing and promoting the formation of long, threadlike micelles.

The table below summarizes typical parameters used in all-atom molecular dynamics simulations of cetyltrimethylammonium chloride systems.

| Simulation Parameter | Value/Description | Reference |

| Force Field | OPLS/AMBER-like CL&P | |

| Water Model | SPC | |

| Temperature | 318 K | |

| Pressure | 1 atm | |

| Time Step | 2 fs | |

| Simulation Time | 20 ns | |

| Ensemble | NPT (isothermal-isobaric) |

Theoretical Models for Micellization and Self-Assembly Processes

The spontaneous aggregation of HDAC molecules into micelles and other self-assembled structures in solution is a hallmark of its behavior. Several theoretical models have been developed to describe and predict these processes.

One fundamental concept is the packing parameter model, which relates the shape of the resulting aggregate to the geometry of the surfactant molecule. This model considers the volume of the hydrophobic tail, the optimal headgroup area at the micelle-water interface, and the maximum effective length of the tail. The value of the packing parameter helps to predict whether spherical, cylindrical, or lamellar structures will form.

Another approach involves "ion-pairing/hydration" models, which explicitly consider the interactions between the surfactant headgroups, counterions, and surrounding water molecules. These models are crucial for understanding the role of counterions in micellization. For instance, the degree of counterion binding affects the electrostatic repulsion between headgroups, thereby influencing the critical micelle concentration (CMC) and the aggregation number. It has been shown that different counterions, such as bromide versus chloride, can significantly affect micellar formation through differences in their equilibrium constants rather than just their hydrated size.

Conductivity measurements combined with theoretical modeling can be used to determine thermodynamic parameters of micellization, such as the standard Gibbs free energy of micellization (ΔG°mic), which indicates the spontaneity of the process. The addition of salts like ammonium (B1175870) nitrate (B79036) to cetyltrimethylammonium bromide (CTAB) solutions has been shown to lower the CMC, making the micellization process more favorable and spontaneous.

The table below compares different theoretical models used to describe the micellization of cationic surfactants.

| Theoretical Model | Key Principles | Predicted Properties |

| Packing Parameter Model | Relates surfactant geometry (tail volume, headgroup area, tail length) to aggregate shape. | Micelle shape (spherical, cylindrical, lamellar). |

| Ion-Pairing/Hydration Model | Focuses on the equilibrium between free and bound counterions and the hydration of headgroups. | Critical Micelle Concentration (CMC), aggregation number, degree of ionization. |

| Thermodynamic Models | Utilizes principles of thermodynamics to describe the energetics of micellization. | Gibbs free energy of micellization (ΔG°mic), enthalpy, and entropy of micellization. |

Quantum Chemical Calculations and Spectroscopic Parameter Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a powerful tool for investigating the electronic structure and properties of molecules like HDAC at a fundamental level. These methods can be used to predict a wide range of properties, including molecular geometries, electronic charge distributions, and spectroscopic parameters, which are often difficult or impossible to determine experimentally.

While specific quantum chemical studies on HDAC are not extensively reported in the reviewed literature, the application of these methods can be inferred from studies on similar molecules. For instance, Density Functional Theory (DFT) is a widely used quantum chemical method that can predict molecular properties with good accuracy and computational efficiency. For HDAC, DFT calculations could be used to:

Optimize the molecular geometry to determine the most stable conformation of the hexadecyl chain and the trimethylammonium headgroup.

Calculate the distribution of partial atomic charges, providing insight into the electrostatic interactions with counterions, water molecules, and surfaces.

Predict vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra to aid in the interpretation of spectroscopic data.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity.

The ability to predict spectroscopic parameters is particularly valuable. By calculating the expected vibrational frequencies, researchers can assign specific peaks in experimental spectra to the corresponding molecular vibrations, leading to a more detailed understanding of molecular structure and bonding.

Modeling of Interfacial Adsorption and Surface Interaction Phenomena

The adsorption of HDAC at interfaces is crucial for many of its applications. Theoretical models are essential for understanding the mechanisms of adsorption and for quantifying the thermodynamic and kinetic properties of the adsorbed layer.

Molecular dynamics simulations have been used to study the self-assembly and adsorption of CTAB at the muscovite (B576469) mica-water interface. These simulations show that adsorption occurs through an ion-exchange mechanism, where the cationic surfactant molecules replace the potassium ions on the mica surface. The simulations reveal the formation of bilayer structures, with the ordering and orientation of the adsorbed molecules depending on the specific surfactant.

For the adsorption of cationic surfactants at the silica-water interface, modified Langmuir adsorption models have been successfully applied. These models can describe the adsorption isotherms, which relate the amount of adsorbed surfactant to its concentration in the bulk solution. The addition of salts, such as magnesium chloride, has been shown to increase the Langmuir adsorption constants and the magnitude of the free energy of adsorption. This is attributed to the screening of electrostatic repulsion between the surfactant headgroups, which facilitates the formation of aggregates at the surface.

The table below summarizes key parameters obtained from modeling the adsorption of a related cationic surfactant, benzyldimethylthis compound, at the silica-water interface.

| Adsorption Parameter | Description | Effect of Added Salt (MgCl₂) |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form in the bulk solution. | Lowered |

| Surface Excess (Γ) | The amount of surfactant adsorbed per unit area of the interface. | Altered |

| Langmuir Adsorption Constant (KL) | A measure of the affinity of the surfactant for the surface. | Increased |

| Free Energy of Adsorption (ΔG°ads) | The change in Gibbs free energy upon adsorption, indicating spontaneity. | Magnitude Increased |

Critical Phenomena and Phase Transitions in this compound-Containing Systems

HDAC and its analogs can exhibit complex phase behavior, including various liquid crystalline phases and solid-state transitions. Theoretical and computational models are employed to understand the underlying mechanisms of these phenomena.

All-atom molecular dynamics simulations have been used to explore the phase behavior of aqueous CTAC solutions at high concentrations, specifically the transition from the micellar phase (L1) to the hexagonal columnar phase (H1). These simulations can pinpoint the concentration range over which this transition occurs and provide a detailed picture of the molecular arrangement in each phase.

In the solid state, compounds like cetyltrimethylammonium bromide undergo phase transitions that can be characterized as order-disorder transitions. These transitions involve the partial melting of the nonpolar alkyl chain layers while the ionic layers remain relatively intact. Spectroscopic techniques, in conjunction with theoretical considerations, can probe the conformational changes that occur within the alkyl chains during these transitions.

The study of critical phenomena, which describes the behavior of systems near a phase transition, is also relevant. While specific theoretical treatments of critical phenomena in pure HDAC systems are not prominent in the reviewed literature, general theories of critical phenomena in liquids can provide a framework for understanding these transitions. These theories often involve concepts like correlation functions and critical exponents to describe the long-range fluctuations that occur near a critical point.

Interactions of Hexadecylammonium Chloride in Research Biological Models Mechanistic Focus

Influence on Protein Structure and Solubilization in Electrophoretic Applications

Hexadecylammonium chloride and its derivatives, such as benzyldimethyl-n-hexadecylammonium chloride (16-BAC), play a significant role in electrophoretic techniques for the separation and analysis of proteins. nih.govnih.gov These cationic detergents are particularly useful for solubilizing and fractionating complex protein mixtures, including those that are challenging to analyze with standard methods, such as hydrophobic membrane proteins.

In the context of two-dimensional gel electrophoresis (2D-PAGE), 16-BAC has been employed in the first dimension to impart a positive charge to proteins, allowing for their separation in an acidic pH environment. This is then typically followed by a second-dimension separation using sodium dodecyl sulfate (B86663) (SDS)-PAGE, where proteins are separated based on their molecular weight. nih.gov This two-dimensional approach provides high-resolution separation of proteins from complex biological samples. nih.gov

The primary mechanism by which these cationic surfactants facilitate protein solubilization is through the disruption of non-covalent interactions within and between protein molecules. The hydrophobic tail of the surfactant interacts with the nonpolar regions of the protein, while the charged head group interacts with charged or polar residues. This process effectively coats the protein with the surfactant, leading to its denaturation and solubilization in the aqueous buffer. This is particularly advantageous for membrane proteins, which are notoriously difficult to solubilize due to their extensive hydrophobic domains. The use of 16-BAC in the first dimension of 2D-PAGE has been shown to improve the separation of such hydrophobic proteins.

Furthermore, the use of a discontinuous polyacrylamide gel system with 16-BAC at an acidic pH has been demonstrated to be effective for resolving proteins with base-labile modifications, such as protein methylation. nih.gov In this system, proteins are solubilized with a combination of urea (B33335) and 16-BAC, which helps to maintain the integrity of these sensitive modifications during the electrophoretic separation. nih.gov

| Electrophoretic Technique | Role of Hexadecylammonium Derivative (16-BAC) | Key Findings and Advantages | Reference |

|---|---|---|---|

| Two-Dimensional Preparative PAGE | Cationic detergent in the first dimension (acidic pH) for protein solubilization and charging. | High resolving power and high loading capacity (approx. 100 mg of protein). Purified proteins are suitable for sequencing and as antigens. | nih.gov |

| Acidic Discontinuous PAGE | Solubilizes proteins in conjunction with urea to resolve proteins with base-labile groups. | Enables the detection of protein methylation in intact cells by resolving proteins at a pH range of 4.0-1.5. | nih.gov |

Modulatory Effects on Enzyme Activity in Biosensor Design